1-(Difluoromethyl)naphthalene-7-carboxylic acid
CAS No.:
Cat. No.: VC15962251
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F2O2 |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 8-(difluoromethyl)naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F2O2/c13-11(14)9-3-1-2-7-4-5-8(12(15)16)6-10(7)9/h1-6,11H,(H,15,16) |
| Standard InChI Key | XQVCISXEGYCFDY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The naphthalene core provides a planar aromatic framework, while the difluoromethyl (-CF₂H) and carboxylic acid (-COOH) groups introduce steric and electronic modifications. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trait critical for pharmacokinetic optimization . The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and intermolecular interactions .
Molecular Formula and Weight
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1100–1250 cm⁻¹ (C-F stretches) .
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm, while the difluoromethyl group’s protons resonate as a triplet (J = 56 Hz) near δ 5.5–6.0 ppm .
Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(Trifluoromethyl)naphthalene-7-carboxylic acid | C₁₂H₇F₃O₂ | -CF₃, -COOH | 256.18 |
| 2-(Difluoromethyl)naphthalene-7-carboxylic acid | C₁₂H₈F₂O₂ | -CF₂H (position 2), -COOH | 222.19 |
| 4-Hydroxy-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid | C₁₈H₁₁F₃O₃ | -OH, -CF₃Ph, -COOH | 332.30 |
The difluoromethyl group in 1-(Difluoromethyl)naphthalene-7-carboxylic acid offers a balance between lipophilicity and polarity, distinguishing it from bulkier trifluoromethyl analogs .
Synthesis and Manufacturing
Friedel-Crafts Acylation
A common method involves reacting naphthalene with chlorodifluoroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to yield the carboxylic acid :
Carboxylation of Difluoromethylnaphthalene
Direct carboxylation using CO₂ under palladium catalysis has been explored, though yields remain moderate (45–60%) .
Optimization Challenges
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Regioselectivity: Achieving selective substitution at the 1-position requires careful control of reaction conditions .
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Fluorine Stability: Harsh acidic or basic conditions may lead to defluorination, necessitating mild hydrolysis protocols .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited (0.12 mg/mL at 25°C) due to hydrophobicity from the naphthalene core and difluoromethyl group .
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LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activity and Applications
Enzyme Inhibition
The carboxylic acid group enables chelation of metal ions in enzyme active sites. Molecular docking simulations predict moderate binding affinity (Kᵢ ~ 15 μM) for tyrosine kinase inhibitors, positioning it as a candidate for anticancer drug development .
Material Science Applications
Fluorinated naphthalenes are employed in liquid crystal displays (LCDs) due to their dielectric anisotropy. The difluoromethyl variant’s polarizability (α = 22.3 × 10⁻²⁴ cm³) makes it suitable for optoelectronic coatings .
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